Levoleucovorin disodium

Description

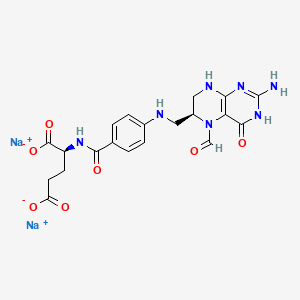

Structure

3D Structure of Parent

Properties

CAS No. |

1141892-29-6 |

|---|---|

Molecular Formula |

C20H21N7Na2O7 |

Molecular Weight |

517.4 g/mol |

IUPAC Name |

disodium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12-,13-;;/m0../s1 |

InChI Key |

FSDMNNPYPVJNAT-NJHZPMQHSA-L |

Isomeric SMILES |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Mechanistic Pharmacology of Levoleucovorin Disodium at the Cellular Level

Cellular Uptake and Intracellular Transport Mechanisms of Folate Analogs

The entry of levoleucovorin (B1675110) into target cells is a critical first step for its pharmacological activity. As a folate analog, it utilizes the same transport systems responsible for the uptake of natural folates. This process occurs through both active and passive transport mechanisms across the cell membrane. drugbank.comnih.gov

The primary active transport systems involved are the reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1), and the proton-coupled folate transporter (PCFT), also known as solute carrier family 46 member 1 (SLC46A1). nih.gov Research comparing the transport properties of the active l-isomer (levoleucovorin) and the inactive d-isomer found significant differences in their affinity for these carriers.

Studies have demonstrated that levoleucovorin (l-LV) has a substantially higher affinity for these key transporters compared to its d-isomer. nih.govnih.gov Specifically, l-LV shows an 8-fold higher substrate affinity for the RFC and a 3.5-fold higher affinity for the PCFT than the d-isomer. nih.govnih.gov This preferential uptake of the l-isomer underscores its superior biological activity compared to the racemic mixture. nih.gov The intestinal uptake of folates is predominantly mediated by the PCFT. nih.gov

| Transporter | Fold-Higher Affinity for Levoleucovorin (l-LV) vs. d-LV | Reference |

| Reduced Folate Carrier (RFC/SLC19A1) | 8-fold | nih.gov, nih.gov |

| Proton-Coupled Folate Transporter (PCFT/SLC46A1) | 3.5-fold | nih.gov, nih.gov |

Metabolic Conversion Pathways of Levoleucovorin Disodium (B8443419)

Once inside the cell, levoleucovorin is not directly active but serves as a precursor that is readily converted into other reduced folate derivatives, such as tetrahydrofolate (THF). nih.gov These derivatives are the functional cofactors in one-carbon transfer reactions, which are vital for the synthesis of essential biomolecules. fda.gov The metabolic conversion of levoleucovorin leads to the formation of several key tetrahydrofolate cofactors, including 5-methyltetrahydrofolate and 5,10-methylenetetrahydrofolate. drugbank.comdrugs.com

In vivo, levoleucovorin is rapidly metabolized to (6S)-5-methyl-5,6,7,8-tetrahydrofolate (5-MTHF), which is the primary and most biologically active form of reduced folate circulating in the plasma. drugbank.compatsnap.comfda.govpatsnap.com This conversion is a critical step for its systemic function. patsnap.com The pathway involves the initial conversion of 5-formyl-THF (levoleucovorin) to 5,10-methenyl-THF, which is then converted to 5,10-methylene-THF. The final step in the synthesis of 5-MTHF is the irreversible reduction of 5,10-methylenetetrahydrofolate, a reaction catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR). nih.govlaboclement.com 5-MTHF then acts as a methyl group donor for various metabolic reactions, including the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase. laboclement.com

Levoleucovorin is also a direct precursor to 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nih.govkhapzory.com After cellular uptake, levoleucovorin (5-formyl-THF) is converted to 5,10-methenyl-THF, which is subsequently reduced to form 5,10-methylene-THF. laboclement.com This particular folate cofactor plays a crucial role in nucleotide synthesis, specifically the de novo synthesis of thymidylate from deoxyuridylate, a reaction catalyzed by the enzyme thymidylate synthase. khapzory.com The availability of 5,10-methylene-THF is essential for DNA synthesis and repair. patsnap.comkhapzory.com It is this role that is exploited when levoleucovorin is used in combination with fluorouracil chemotherapy; 5,10-methylene-THF forms a stable ternary complex with the fluorouracil metabolite FdUMP and thymidylate synthase, enhancing the inhibition of the enzyme and boosting the cytotoxic effect. drugs.comkhapzory.com

Biosynthesis of 5-Methyltetrahydrofolate

Folylpolyglutamation: Significance of Intracellular Polyglutamate Synthesis and Function

For long-term intracellular retention and optimal cofactor activity, levoleucovorin and its principal metabolite, 5-methyl-THF, undergo a process known as polyglutamation. drugbank.comnih.gov This process involves the sequential addition of glutamate (B1630785) residues to the folate molecule, a reaction catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). drugbank.comnih.gov

The addition of these glutamate moieties creates folylpolyglutamates, which have several significant advantages at the cellular level:

Intracellular Retention: The polyglutamate tail increases the negative charge and size of the folate molecule, effectively trapping it within the cell by preventing its efflux across the cell membrane.

Enhanced Cofactor Activity: Polyglutamated folates are often better substrates for the one-carbon transfer enzymes they serve as cofactors for, compared to their monoglutamate counterparts. This enhances the efficiency of critical metabolic pathways like purine (B94841) and thymidylate synthesis.

These active polyglutamated forms are essential participants in the biochemical pathways that depend on reduced folates. drugbank.comnih.gov

Molecular Interactions Within One Carbon Metabolism

Role in De Novo Purine (B94841) Biosynthesis Pathways

The de novo synthesis of purine nucleotides, the building blocks of DNA and RNA, is a complex process that relies on one-carbon units donated by THF coenzymes. Levoleucovorin (B1675110), after its conversion to active THF derivatives, is a key contributor to this pathway.

Specifically, levoleucovorin is metabolized to 5,10-methenyltetrahydrofolate, which is then converted to 10-formyltetrahydrofolate (10-formyl-THF). nih.govmdpi.com This latter molecule is the direct donor of one-carbon units in two critical steps of the purine biosynthesis pathway:

The conversion of glycinamide (B1583983) ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a reaction catalyzed by the enzyme glycinamide ribonucleotide formyltransferase (GART). mdpi.com

The conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), which is catalyzed by AICAR formyltransferase (ATIC). mdpi.com

The enzyme methenyltetrahydrofolate synthetase (MTHFS) plays a crucial role by catalyzing the ATP-dependent conversion of 5-formyl-THF (levoleucovorin) into 5,10-methenyl-THF, thereby channeling it into the pool of active one-carbon donors for purine synthesis. nih.govd-nb.info By providing the necessary one-carbon units, levoleucovorin ensures the continuity of purine ring formation, which is essential for cell proliferation and maintenance. mdpi.com

Key Roles of Levoleucovorin Metabolites in Purine Synthesis

| Levoleucovorin Metabolite | Enzyme | Reaction | Significance |

|---|---|---|---|

| 10-formyltetrahydrofolate | Glycinamide ribonucleotide formyltransferase (GART) | GAR → FGAR | Donates a formyl group for the formation of the purine ring. |

| 10-formyltetrahydrofolate | AICAR formyltransferase (ATIC) | AICAR → FAICAR | Donates the second formyl group to complete the purine ring structure. |

Contribution to Pyrimidine (B1678525) Nucleotide Synthesis

While the de novo synthesis of the pyrimidine ring itself does not directly require folate coenzymes, the synthesis of one of the four DNA bases, thymine, is critically dependent on a folate-mediated reaction. Levoleucovorin contributes to this process by ensuring a sufficient supply of the necessary THF coenzyme.

The key reaction is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by the enzyme thymidylate synthase (TS). khapzory.comgoogle.com This reaction requires 5,10-methylenetetrahydrofolate as the one-carbon donor. nih.gov Levoleucovorin is readily converted to 5,10-methylenetetrahydrofolate, thereby directly fueling this essential step in DNA synthesis. khapzory.comhres.ca The process also oxidizes 5,10-methylenetetrahydrofolate to dihydrofolate (DHF). google.com

Interplay with Cellular Amino Acid Metabolism (e.g., Methionine Cycle)

Levoleucovorin plays a crucial role in the methionine cycle, which is central to cellular methylation reactions and the metabolism of the amino acid homocysteine. The primary active metabolite of levoleucovorin in the bloodstream is 5-methyltetrahydrofolate (5-MTHF). drugbank.comnih.gov

5-MTHF serves as the methyl group donor for the remethylation of homocysteine to methionine. synnovis.co.ukportlandpress.com This reaction is catalyzed by the vitamin B12-dependent enzyme methionine synthase. researchgate.netnih.gov By providing the necessary methyl group, levoleucovorin facilitates the regeneration of methionine, an essential amino acid and the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including DNA methylation. mdpi.com This interplay highlights the integral role of levoleucovorin in linking one-carbon metabolism with amino acid metabolism and epigenetic regulation. researchgate.netbevital.no

Interplay of Levoleucovorin with Key Metabolic Cycles

| Metabolic Cycle | Key Enzyme | Role of Levoleucovorin Metabolite | Metabolic Outcome |

|---|---|---|---|

| Pyrimidine Synthesis (Thymidylate Cycle) | Thymidylate Synthase (TS) | 5,10-methylenetetrahydrofolate acts as a one-carbon donor. | Synthesis of dTMP, a crucial component of DNA. |

| Methionine Cycle | Methionine Synthase | 5-methyltetrahydrofolate donates a methyl group to homocysteine. | Regeneration of methionine and synthesis of S-adenosylmethionine (SAM). |

Mechanism of Dihydrofolate Reductase (DHFR) Bypass and Cellular Folate Coenzyme Replenishment

One of the most significant pharmacological actions of levoleucovorin is its ability to bypass the enzymatic block imposed by dihydrofolate reductase (DHFR) inhibitors, such as methotrexate (B535133). patsnap.comcancernetwork.com DHFR is essential for converting dietary folic acid and the DHF produced during thymidylate synthesis back into the active THF form. nih.govpatsnap.com

By inhibiting DHFR, methotrexate leads to a depletion of the cellular pool of active THF coenzymes, thereby halting the synthesis of purines and thymidylate and leading to cell death. drugbank.comdrugbank.com Levoleucovorin, being an already reduced form of folate (5-formyl-THF), does not require DHFR for its activation. wikipedia.orgpatsnap.com

Once inside the cell, levoleucovorin is readily converted into the various active THF coenzymes, including 5,10-methenyl-THF, 10-formyl-THF, and 5-MTHF. drugbank.comwikipedia.org This effectively replenishes the depleted intracellular folate pool, allowing for the resumption of purine and thymidylate synthesis. hres.cafda.gov This "rescue" mechanism allows normal cells to survive exposure to high doses of DHFR inhibitors. cancernetwork.com

Enzyme Specific Modulation by Levoleucovorin Disodium

Modulation of Thymidylate Synthase (TS) Activity

Levoleucovorin (B1675110) is a significant modulator of thymidylate synthase, an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. cancernetwork.comkhapzory.com The primary mechanism of action for fluoropyrimidine drugs, such as 5-fluorouracil (B62378) (5-FU), is the inhibition of TS. cancernetwork.comnih.gov 5-FU is metabolized in the cell to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). pahealthwellness.comfrontiersin.org In the absence of sufficient reduced folate cofactors, FdUMP forms an unstable binary complex with TS, leading to only transient inhibition of the enzyme. frontiersin.org Levoleucovorin enhances the antitumor activity of 5-FU by increasing and prolonging the inhibition of TS. frontiersin.orgnih.gov

The co-administration of levoleucovorin with a fluoropyrimidine like 5-FU leads to a significant potentiation of TS inhibition. nih.govpatsnap.com Following administration, levoleucovorin is converted to various reduced folates, most importantly 5,10-methylenetetrahydrofolate (5,10-CH2-THF). drugs.comkhapzory.comfrontiersin.org This reduced folate acts as a crucial cofactor, binding to both TS and the 5-FU metabolite FdUMP. nih.gov

This interaction results in the formation of a stable, covalently bound ternary complex, which consists of thymidylate synthase, FdUMP, and 5,10-methylenetetrahydrofolate. cancernetwork.comnih.govmedicines.org.uk The formation of this stable complex effectively "locks" FdUMP onto the enzyme, leading to a more profound and sustained blockade of TS activity. drugs.compahealthwellness.comkhapzory.com This enhanced inhibition of DNA biosynthesis increases the cytotoxicity of 5-FU against cancer cells. medicines.org.uk Research has shown that leucovorin not only enhances TS inhibition but can also prevent the induction of TS expression that sometimes occurs following 5-FU treatment, a potential mechanism of drug resistance. medkoo.comnih.govvumc.nl

| Component | Role in Complex | Effect of Levoleucovorin |

|---|---|---|

| Thymidylate Synthase (TS) | Enzyme target for inhibition | Binding site is occupied and blocked. khapzory.com |

| 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) | Inhibitory metabolite of 5-fluorouracil | Binds covalently to TS, but the complex is unstable alone. frontiersin.org |

| 5,10-Methylenetetrahydrofolate (5,10-CH2-THF) | Reduced folate cofactor | Supplied via intracellular conversion of levoleucovorin; acts as a molecular "bridge". drugs.comfrontiersin.org |

| Ternary Complex (TS-FdUMP-5,10-CH2-THF) | Stable inhibitory complex | Formation is dependent on levoleucovorin, leading to prolonged and enhanced TS inhibition and increased cytotoxicity. nih.govmedicines.org.uk |

Influence on Dihydrofolate Reductase (DHFR) Dynamics

Levoleucovorin also plays a pivotal role in circumstances where dihydrofolate reductase (DHFR) is inhibited by antagonists like methotrexate (B535133). invivochem.comdrugbank.com DHFR is essential for reducing dihydrofolate to tetrahydrofolate, a necessary step in the folic acid metabolic pathway to produce active cofactors for nucleotide synthesis. patsnap.comdrugbank.com By inhibiting DHFR, methotrexate depletes the pool of reduced folates, halting DNA synthesis and leading to cell death. patsnap.com Levoleucovorin counteracts these effects because, as a pre-reduced folate analog, it bypasses the DHFR-dependent activation step. drugs.comrxlist.commedkoo.com

In the context of high-dose methotrexate therapy, levoleucovorin is used as a "rescue" agent. medkoo.comfda.gov Its administration provides a source of reduced folate that can be used by normal cells to continue essential purine (B94841) and pyrimidine (B1678525) synthesis, thus mitigating the toxic effects of the DHFR antagonist. patsnap.comnih.gov

The dynamic interplay involves several factors. Methotrexate, particularly in its polyglutamylated form which is retained within cells, binds tightly to DHFR, causing sustained inhibition. nih.gov The administration of levoleucovorin introduces its metabolites, which can help reactivate DHFR. nih.govwikipedia.org However, the effectiveness of this reactivation can be impaired by the high intracellular concentrations of methotrexate polyglutamates. nih.gov This differential effect, where tumor cells may accumulate higher levels of methotrexate polyglutamates than normal host cells, is thought to be a basis for the selective "rescue" of normal tissues by levoleucovorin. nih.gov The presence of cellular methotrexate polyglutamates can impair the reactivation of endogenous DHFR activity by levoleucovorin metabolites. nih.gov

| Molecule | Function/Interaction | Biochemical Outcome |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to the active tetrahydrofolate. | Essential for replenishing the pool of active folate cofactors. drugbank.com |

| Methotrexate (Antagonist) | Binds to and inhibits DHFR. Polyglutamylated forms are retained longer in cells. | Blocks the production of tetrahydrofolate, leading to depletion of reduced folates and cytotoxicity. patsnap.comnih.gov |

| Levoleucovorin | A reduced folate analog that bypasses the need for DHFR reduction. | Restores the pool of active folate cofactors downstream of the DHFR block. drugs.comrxlist.com |

| Biochemical Reactivation | Levoleucovorin metabolites can facilitate the reactivation of DHFR. | The potential for reactivation is modulated by the intracellular concentration of the antagonist (e.g., methotrexate polyglutamates), contributing to selective rescue of normal cells. nih.govwikipedia.org |

Pre Clinical Research Paradigms and Findings Non Human Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies using various cancer cell lines have been instrumental in understanding the cellular and molecular effects of levoleucovorin (B1675110).

Studies on Antiproliferative Effects and Apoptosis Induction in Cancer Cell Lines

Research has demonstrated that levoleucovorin disodium (B8443419), particularly in combination with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU), enhances antiproliferative effects and induces apoptosis (programmed cell death) in cancer cells. nih.gov In vitro data from studies on human colon cancer cells indicated that the simultaneous administration of disodium levofolinate and 5-FU resulted in a synergistic antiproliferative action and the induction of apoptosis. nih.gov This synergistic effect was observed at both 24 and 72-hour exposures. nih.gov

Further studies on LoVo human colon adenocarcinoma cells treated with ruthenium (III) complexes, including one with a levofloxacin (B1675101) ligand (Ru-levo), showed a dose-dependent increase in cell lysis and induction of apoptosis. mdpi.com Specifically, the Ru-levo complex induced a total apoptosis rate of 42.55%. mdpi.com The induction of apoptosis is a critical mechanism for the anti-cancer activity of many therapeutic agents. frontiersin.org

Interactive Table: Apoptosis Induction in LoVo Colon Cancer Cells by Ru(III) Complexes

| Treatment | Percentage of Apoptotic Cells |

| Ru-levo | 42.55% |

| Ru-nf | 51.77% |

| Ru-oflo | 45.80% |

| Ru-enoxa | 73.34% |

| Data sourced from a study on the apoptotic effects of various Ruthenium(III) complexes in LoVo colon cancer cells. mdpi.com |

Investigations of Enzyme Expression and Activity Modulation (e.g., DHFR, TS)

Levoleucovorin plays a crucial role in biochemical pathways involving key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov It does not require reduction by DHFR to participate in folate-dependent reactions. medkoo.com This allows it to counteract the effects of folic acid antagonists, such as methotrexate (B535133), which inhibit DHFR. drugbank.commedkoo.com

In the context of 5-FU therapy, levoleucovorin is a precursor to 5,10-methylenetetrahydrofolate, which is essential for the potentiation of 5-FU's inhibition of TS. researchgate.net Studies have shown that the l-isomer (levoleucovorin) is more effective than the racemic mixture or the d-isomer in enhancing the efficacy of 5-FU in colon cancer cell lines. researchgate.net

Evaluation of Molecular Pathway Perturbations and Biomarker Responses

The administration of levoleucovorin influences critical molecular pathways necessary for cell growth and proliferation. By bypassing the DHFR-inhibiting effects of drugs like methotrexate, levoleucovorin replenishes the pool of reduced folates, which are essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. drugbank.comdrugbank.com This action helps to rescue normal cells from the toxic effects of high-dose methotrexate therapy. drugbank.com

In Vivo Animal Models for Pharmacological Characterization

Animal models have provided valuable insights into the biochemical and therapeutic effects of levoleucovorin disodium in a whole-organism context.

Biochemical Pathway Analysis in Murine Systems

Studies in murine systems have demonstrated that chronic administration of methotrexate can suppress skeletal growth, likely by inhibiting the de novo DNA synthesis pathway. medkoo.com Subsequent treatment with folinic acid, of which levoleucovorin is the active isomer, appeared to reverse this growth inhibition, highlighting its role in restoring essential biochemical pathways. medkoo.com

Efficacy Studies in Xenograft Models (e.g., Mesothelioma, Breast Cancer)

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents. While specific xenograft studies focusing solely on this compound in mesothelioma and breast cancer are not extensively detailed in the provided search results, the general use of xenograft models for these cancers is well-established. nih.govliverpool.ac.ukmdpi.com For instance, mesothelioma xenograft models have been used to test novel gene therapies and other anti-cancer agents. nih.gov Research has also pointed to the potential of repurposing levoleucovorin to inhibit LOXL2 (lysyl oxidase like-2) to control breast cancer proliferation. medkoo.com

Preclinical studies in xenograft nude mice with human colon cancer have investigated the differences between sequential and simultaneous administration of 5-FU with folinate salts, including the disodium form of levofolinate. nih.gov These studies are critical for optimizing combination chemotherapy regimens.

Exploration of Lysyl Oxidase Like-2 (LOXL2) Inhibition Mechanisms

Preclinical research, employing both computational modeling and in vitro validation, has identified Levoleucovorin as a potential inhibitor of Lysyl Oxidase Like-2 (LOXL2), an enzyme linked to breast cancer metastasis. patsnap.comnih.govaetna.com This exploration represents a drug repurposing approach, investigating a new mechanism of action for an established pharmaceutical agent. nih.gov

Initial investigations utilized multi-stage computational screening techniques to assess a library of FDA-approved drugs for their potential to bind to LOXL2. nih.gov Through high-throughput virtual screening, Levoleucovorin was singled out as a promising lead candidate with a favorable binding affinity for the active site of the LOXL2 protein. patsnap.comnih.gov Further computational analysis through molecular dynamic simulations predicted that Levoleucovorin would form a stable and avid bond with LOXL2, characterized by favorable molecular interactions. patsnap.comnih.gov

To verify these computational predictions, in vitro studies were conducted using human LOXL2 (hLOXL2) and specific breast cancer cell lines. nih.gov The results of these experiments demonstrated that Levoleucovorin directly inhibits the activity of hLOXL2. patsnap.comnih.gov Subsequent assays on cancer cell lines revealed that Levoleucovorin treatment controlled cell proliferation, inhibited cell migration in a dose-dependent manner, and induced apoptosis. patsnap.comnih.gov

Detailed Research Findings

The primary findings from the in vitro validation studies are summarized below.

Table 1: In Vitro LOXL2 Inhibition by Levoleucovorin

| Target Enzyme | Inhibitor | IC50 Value (μM) |

| Human LOXL2 (hLOXL2) | Levoleucovorin | 68.81 patsnap.comnih.gov |

IC50 (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Anti-proliferative Activity of Levoleucovorin in Breast Cancer Cell Lines

| Cell Line | Cancer Type | GI50 Value (μM) |

| MDA-MB-231 | Breast Cancer | 55.91 patsnap.comnih.gov |

| MCF-7 | Breast Cancer | 79.20 patsnap.comnih.gov |

GI50 (Half-maximal growth inhibition) is the concentration of a drug that is required to inhibit the growth of a cell population by 50%.

These preclinical findings, from computational prediction to in vitro cellular assays, collectively indicate that Levoleucovorin binds to the active site of the LOXL2 protein to inhibit its enzymatic activity. nih.gov This inhibition, in turn, was shown to control proliferation and migration while promoting apoptosis in the breast cancer cell lines tested. patsnap.comnih.gov

Advanced Analytical Methodologies for Levoleucovorin Research

Chromatographic Techniques for Quantification in Biological Matrices (Non-Human)

In preclinical research, the quantification of levoleucovorin (B1675110) and its metabolites in non-human biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. While specific publications detailing these analyses exclusively in animal models are not always prevalent, the established methodologies are primarily based on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mpg.demdpi.comuqam.ca These techniques are the gold standard for their sensitivity, specificity, and ability to separate chiral molecules.

Research involving animal models, such as mice and rats, is implied in numerous preclinical studies that have demonstrated the efficacy of levoleucovorin. nih.gov The analytical methods employed in these studies are analogous to those validated for human plasma and serum. researchgate.netnih.gov For instance, HPLC methods using chiral stationary phases are essential for separating the l-isomer (levoleucovorin) from the d-isomer of leucovorin, ensuring that only the active compound is quantified. nih.govnih.gov

LC-MS/MS methods offer superior sensitivity and are capable of simultaneously quantifying the parent drug and its key metabolites, such as 5-methyltetrahydrofolate (5-MTHF), from complex biological samples like plasma and tissue homogenates. springermedizin.deekjcp.org A validated LC-MS/MS method, for example, has been used to analyze folate metabolites in tumor and mucosal tissues, separating and quantifying analytes on a specialized column. springermedizin.de The principles of such methods, including sample extraction via techniques like solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection, are directly applicable to non-human biological matrices. researchgate.netekjcp.org

The table below summarizes the key aspects of chromatographic techniques used for folate analysis, which are foundational for levoleucovorin quantification in non-human research matrices.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation by HPLC followed by mass-based detection and fragmentation for specific quantification. |

| Detection | UV, Fluorescence, Electrochemical. researchgate.netnih.gov | Mass Spectrometry (Multiple Reaction Monitoring - MRM). springermedizin.deekjcp.org |

| Key Application | Quantification of parent drug and separation of stereoisomers. nih.gov | Simultaneous quantification of parent drug and metabolites with high sensitivity and specificity. springermedizin.de |

| Sample Preparation | Solid-Phase Extraction (SPE), protein precipitation. researchgate.netnih.gov | Solid-Phase Extraction (SPE), liquid-liquid extraction, protein precipitation. ekjcp.org |

| Reported Sensitivity | Limit of Detection (LOD) for leucovorin in plasma reported at 10 ng/mL. researchgate.net | Enables quantification at low ng/mL levels in plasma and tissues. ekjcp.org |

Spectroscopic and Electrochemical Approaches for Detection and Characterization

Beyond chromatography, spectroscopic and electrochemical methods provide alternative and complementary approaches for the detection and characterization of levoleucovorin, particularly in pharmaceutical formulations and for developing novel sensing platforms.

Voltammetric Sensing on Advanced Electrode Platforms for Research Applications

Electrochemical methods, specifically voltammetry, have emerged as a powerful tool for the determination of leucovorin. These techniques offer advantages such as high sensitivity, rapid analysis, and portability. Research has focused on the development of advanced electrode platforms to enhance the electrochemical response of leucovorin.

One such platform is the boron-doped diamond (BDD) electrode. A method utilizing a bare BDD electrode was the first to determine leucovorin based on its electrochemical oxidation. nih.govekjcp.org Using differential pulse voltammetry (DPV), researchers identified a suitable anodic peak at approximately +900 mV. nih.gov This method demonstrated a low limit of detection and high precision, proving its applicability for analyzing pharmaceutical preparations. nih.govekjcp.org

Other advanced electrodes include silver solid amalgam electrodes (AgSAE) and screen-printed carbon electrodes (SPCEs). Studies using polished (p-AgSAE) and mercury meniscus modified (m-AgSAE) silver solid amalgam electrodes have successfully applied DPV for monitoring leucovorin. drugs.com More recently, low-cost, portable sensors using SPCEs have been developed for point-of-care applications. wikidoc.orgrxlist.com A sensor employing square wave voltammetry (SWV) successfully detected leucovorin calcium in artificial urine, serum, and saliva, demonstrating its potential for monitoring in complex biological matrices without extensive sample preparation. wikidoc.orgrxlist.com

The table below details the performance of various advanced electrode platforms in the voltammetric determination of leucovorin for research purposes.

| Electrode Platform | Voltammetric Technique | Matrix | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Boron-Doped Diamond (BDD) | Differential Pulse Voltammetry (DPV) | Pharmaceutical Prep. | 0.15 - 25 | 0.015 | nih.gov |

| Silver Solid Amalgam (m-AgSAE) | Differential Pulse Voltammetry (DPV) | Pharmaceutical Prep. | Not Specified | 0.022 | drugs.com |

| Screen-Printed Carbon (SPCE) | Square Wave Voltammetry (SWV) | Artificial Urine | 0.5 - 30 | 2.63 | wikidoc.orgrxlist.com |

In Vitro Compatibility Assessments for Research Formulation Development

For levoleucovorin disodium (B8443419) to be used in research, especially in studies involving co-administration with other therapeutic agents, its physical and chemical compatibility must be thoroughly assessed. This is critical for developing stable and safe research formulations.

Physical Compatibility and Particulate Matter Analysis in Admixture Studies

A significant advantage of levoleucovorin disodium over calcium-based formulations is its higher solubility, particularly in the low pH environment of 5-fluorouracil (B62378) (5-FU) solutions. nih.gov This property is critical because the incompatibility of calcium levoleucovorin with 5-FU can lead to the precipitation of calcium carbonate, posing a risk of IV catheter occlusion. nih.gov The sodium-based formulation allows for the combination of levoleucovorin and 5-FU in a single admixture, simplifying administration protocols in research and clinical settings. nih.gov

In vitro compatibility studies are performed to verify that such admixtures remain physically stable over time. These assessments focus on visual inspection for clarity, color change, and precipitation, as well as instrumental analysis of turbidity and particulate matter. researchgate.netnih.govnih.gov

In a comprehensive admixture study, various concentrations of disodium levoleucovorin were combined with 5-FU in 0.9% sodium chloride IV bags. nih.gov The physical appearance and particulate matter were analyzed at multiple time points (0, 8, 24, 48, and 72 hours) at controlled temperature and humidity. nih.gov The results showed that all admixture samples remained clear and free from visible particles for the entire 72-hour study period. nih.gov Furthermore, particulate matter analysis, conducted according to United States Pharmacopeia (USP) standards, confirmed that the particle counts remained well below the specified limits (≤6000 particles ≥10 µm and ≤600 particles ≥25 µm per container). nih.gov

Similar compatibility evaluations have been conducted with other chemotherapeutic agents, such as oxaliplatin, methotrexate (B535133), docetaxel, and irinotecan, in simulated Y-site studies, further characterizing the formulation's compatibility profile for research purposes. researchgate.netnih.gov

The following table summarizes findings from a key physical compatibility study of disodium levoleucovorin and 5-FU admixtures. nih.gov

| Test Parameter | Observation Period | Result |

| Physical Appearance | Up to 72 hours | Clear, colorless solution; free from visible particles, suspension, or haziness. |

| Particulate Matter (≥10 µm) | Up to 72 hours | All samples passed USP <788> criteria (count well below 6000/container). |

| Particulate Matter (≥25 µm) | Up to 72 hours | All samples passed USP <788> criteria (count well below 600/container). |

Synthetic Chemistry and Formulation Design Considerations

Synthetic Routes for Levoleucovorin (B1675110) Disodium (B8443419)

The synthesis of levoleucovorin begins with its racemic precursor, leucovorin, which is a mixture of the dextrorotatory and levorotatory isomers. drugbank.comdrugbank.com The primary challenge lies in the separation of the pharmacologically active levo-isomer from the inactive dextro-isomer. drugbank.com

A common approach involves the resolution of the racemic mixture . This can be achieved through several methods, including:

Chiral Chromatography: This technique utilizes a chiral stationary phase to selectively interact with one enantiomer more strongly than the other, allowing for their separation.

Fractional Crystallization: This method relies on the differential solubility of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent.

An alternative, more direct stereospecific synthesis has also been developed. drugfuture.com This method bypasses the need for resolving a racemic mixture by using enzymatic reduction. The key steps are:

Reduction of folic acid to dihydrofolate using agents like sodium dithionite. drugfuture.com

Enzymatic, asymmetric reduction of dihydrofolate using dihydrofolate reductase (DHFR) in the presence of a recycling system for the cofactor NADPH. This step selectively produces the (6S)-tetrahydrofolate. drugfuture.com

The resulting (6S)-tetrahydrofolate is then converted to the 5-formyl derivative, levoleucovorin, through treatment with formic acid followed by hydrolysis. drugfuture.com

Once the levoleucovorin free acid is obtained, it can be converted to the disodium salt. This is typically achieved by reacting the levoleucovorin with a sodium-containing base, such as sodium hydroxide, in an aqueous solution. google.com The resulting levoleucovorin disodium can then be isolated, for instance, through a freeze-drying process to yield a stable powder for injection. google.com

Stereochemical Purity and Isomeric Specificity in Chemical Synthesis

The therapeutic efficacy of levoleucovorin is entirely dependent on its stereochemistry. Only the levo-isomer, specifically the (6S) configuration at the C6 chiral center, is biologically active. drugbank.comgoogle.com The dextro-isomer is pharmacologically inert and is slowly excreted by the kidneys. drugbank.com Therefore, ensuring high stereochemical purity is a critical aspect of the synthesis and quality control of this compound.

The significance of isomeric specificity lies in the fact that the levo-isomer is readily converted in the body to its active metabolite, 5-methyltetrahydrofolate (5-methyl-THF). drugbank.com This active form is essential for bypassing the metabolic block induced by DHFR inhibitors like methotrexate (B535133) and for participating in the synthesis of purines and pyrimidines necessary for DNA replication and cell repair. drugbank.com

The use of the pure levo-isomer, as opposed to the racemic mixture (leucovorin), offers the advantage of administering only the pharmacologically active compound. drugbank.com This eliminates the unnecessary burden of the inactive dextro-isomer on the body.

Formulation Advancements: The Disodium Salt Innovation for Enhanced Solubility and Co-Infusion Compatibility in Research

A significant advancement in the formulation of levoleucovorin has been the development of the disodium salt. This innovation addresses the limitations associated with the more commonly used calcium salt of levoleucovorin. google.com

Enhanced Solubility: The calcium salt of levoleucovorin has limited solubility in water, which can lead to the formation of precipitates in aqueous solutions, posing a safety risk for injectable products. google.com In contrast, the disodium salt of levoleucovorin exhibits significantly higher solubility. nih.govnih.gov This improved solubility profile contributes to a more stable aqueous formulation.

Co-Infusion Compatibility: A major clinical advantage of this compound is its compatibility with 5-fluorouracil (B62378) (5-FU) for co-infusion. nih.gov The calcium-based formulation of levoleucovorin is incompatible with 5-FU solutions, as it can lead to the precipitation of calcium carbonate, creating a risk of intravenous catheter occlusion. nih.govnih.gov This necessitates sequential infusion of the two drugs.

The higher solubility of the sodium-based levoleucovorin, particularly in the low pH environment of 5-FU solutions, allows for their combination in a single intravenous bag for simultaneous infusion. nih.govnih.gov Research has demonstrated the compatibility and stability of admixtures of 5-FU and this compound in 0.9% sodium chloride IV bags for up to 72 hours, with no evidence of precipitation or particulate matter formation. nih.govresearchgate.net

This co-infusion capability offers several benefits:

Eliminates the risk of precipitation and catheter occlusion associated with calcium-based formulations. nih.govnih.gov

Simplifies drug administration and shortens the time required for infusion. nih.gov

Reduces patient discomfort and improves compliance. nih.gov

Offers potential cost-efficiency for healthcare institutions. nih.gov

The development of this compound represents a significant step forward in optimizing the delivery of this critical supportive therapy in cancer treatment, enhancing both safety and convenience for patients and healthcare providers.

Emerging Research Avenues and Theoretical Frameworks

Investigation of Novel Enzyme Targets and Uncharted Biochemical Interactions

While the primary mechanism of levoleucovorin (B1675110) is well-understood within the context of one-carbon metabolism, recent research has begun to uncover interactions with enzyme systems previously thought to be unrelated to folate pathways. This paradigm shift is largely driven by drug repurposing studies, which use computational screening and in-vitro validation to identify new applications for existing FDA-approved drugs.

A significant finding in this area is the identification of Lysyl Oxidase Like-2 (LOXL2) as a novel enzyme target for levoleucovorin. patsnap.comtandfonline.commdpi.comnih.gov LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the extracellular matrix remodeling associated with tumor progression and metastasis. patsnap.commdpi.com A 2023 study employed a multi-stage computational screening of an FDA-approved drug library to find compounds with a high binding affinity for the active site of LOXL2. patsnap.comtandfonline.com Levoleucovorin emerged as a promising candidate. patsnap.comtandfonline.com Subsequent molecular dynamic simulations predicted a stable and avid binding to LOXL2. patsnap.comnih.gov

These computational predictions were validated through in-vitro experiments. patsnap.comtandfonline.com Levoleucovorin was shown to significantly inhibit human LOXL2 (hLOXL2) with a half-maximal inhibitory concentration (IC50) of 68.81 μM. patsnap.comnih.gov Furthermore, it demonstrated control over cell proliferation in breast cancer cell lines (MDM-MB 231 and MCF-7) and induced apoptosis. patsnap.comtandfonline.com This discovery suggests a completely new, uncharted biochemical interaction for levoleucovorin, moving beyond its role as a simple folate donor to a potential inhibitor of metastatic pathways. patsnap.comtandfonline.commdpi.com Further preclinical investigations are warranted to fully explore this promising avenue. patsnap.comtandfonline.com

These findings open up the possibility that levoleucovorin's therapeutic effects may be more complex than previously appreciated, potentially involving modulation of the tumor microenvironment through LOXL2 inhibition. The exploration of such uncharted biochemical interactions is a burgeoning field that could lead to the application of levoleucovorin in new therapeutic contexts. dntb.gov.uae-century.usnih.govanthem.com

Application of Systems Biology Approaches to Folate Metabolism Perturbations

The intricate and highly regulated network of folate metabolism is an ideal subject for systems biology approaches. nih.govplos.orgbiorxiv.org These approaches utilize mathematical and computational models to simulate the complex, non-linear dynamics of biochemical pathways, offering insights that are difficult to obtain through traditional experimental methods alone. nih.govplos.orgplos.org Such models are becoming increasingly crucial for understanding the system-wide perturbations caused by folate analogs like levoleucovorin and antifolates like methotrexate (B535133). nih.govplos.orgiisc.ac.in

Mathematical models of one-carbon metabolism have been in development for decades, often represented by a series of ordinary differential equations based on Michaelis-Menten kinetics. nih.govoup.com These models can simulate the flux of one-carbon units through the various interconnected reactions of the folate and methionine cycles. nih.govoup.comnih.gov By integrating data on enzyme kinetics, transporter affinities, and intracellular drug concentrations, these models can predict the downstream effects of introducing a compound like levoleucovorin. plos.org

For instance, a key function of levoleucovorin is to bypass the enzymatic block imposed by methotrexate on dihydrofolate reductase (DHFR). drugbank.comdrugbank.com Systems biology models can quantify the extent of this rescue by simulating how levoleucovorin-derived tetrahydrofolate (THF) and its derivatives replenish the depleted folate pools, thereby restoring the synthesis of purines and thymidylate necessary for DNA replication and repair. plos.orgnih.gov

Recent computational analyses have focused on creating more comprehensive models that couple folate metabolism with other interconnected pathways, such as DNA methylation. oup.com These integrated models aim to provide a more holistic understanding of how perturbations in folate status can impact epigenetic regulation and gene expression, which are critical in cancer development and response to therapy. oup.complos.org Furthermore, techniques like sensitivity analysis are used to identify the most critical parameters within these complex models, helping to pinpoint which enzymes or transporters have the most significant impact on pathway dynamics and drug response. nih.gov

The application of systems biology to study folate metabolism perturbations allows researchers to:

Test hypotheses about mechanisms that are difficult to study experimentally. nih.gov

Understand the complex dynamics of drug resistance and drug-drug interactions. nih.gov

Simulate the effects of genetic polymorphisms in folate pathway enzymes on drug efficacy. nih.gov

Predict the systemic impact of folate analogs on cellular homeostasis. plos.org

These computational frameworks represent a powerful tool for rational drug development and for personalizing therapies involving folate analogs. nih.govnih.gov

Development of Predictive Models for Cellular Response to Folate Analogs

A significant challenge in cancer therapy is predicting which patients will respond to a given treatment regimen. The development of predictive models for cellular response to folate analogs like levoleucovorin, particularly in combination with fluorouracil, is a major focus of translational research. nih.govnih.govnih.gov These models aim to identify biomarkers—be they genetic, molecular, or dynamic—that can guide treatment decisions and improve patient outcomes. nih.govnih.govaacrjournals.org

The efficacy of the levoleucovorin/fluorouracil combination is critically dependent on the formation of a stable ternary complex between thymidylate synthase (TS), the fluorouracil metabolite FdUMP, and the levoleucovorin metabolite 5,10-methylenetetrahydrofolate. frontiersin.orgnih.govdiva-portal.org Therefore, factors influencing the intracellular concentrations of these components are key candidates for predictive biomarkers.

Key areas of investigation for predictive models include:

Genetic Polymorphisms: The efficiency of folate metabolism is influenced by the expression of genes encoding folate transporters and metabolizing enzymes. aacrjournals.org Research is ongoing to understand how single nucleotide polymorphisms (SNPs) in genes for enzymes like methylenetetrahydrofolate reductase (MTHFR) and transporters like the reduced folate carrier (RFC) impact the intratumor concentrations of active folates and, consequently, the response to levoleucovorin. aacrjournals.org

Dynamic Biomarkers: Rather than relying on static, pre-treatment measurements, researchers are increasingly exploring dynamic biomarkers that measure the body's or tumor's response during treatment. nih.gov For therapies involving anti-angiogenic agents often combined with FOLFOX (leucovorin, fluorouracil, oxaliplatin), changes in plasma levels of angiogenic-related cytokines are being evaluated as potential predictors of response. nih.gov While not directly measuring folate metabolism, this approach highlights the shift towards real-time monitoring of treatment efficacy.

Machine Learning and AI: Advanced computational approaches, including machine learning algorithms, are being developed to integrate complex datasets (genomics, proteomics, clinical data) to create more robust predictive models. biorxiv.org These models can identify complex patterns that may not be apparent with traditional statistical methods, potentially leading to more accurate predictions of patient response to therapies involving folate analogs.

The ultimate goal is to move beyond a one-size-fits-all approach and toward personalized medicine, where treatment regimens are tailored based on a patient's unique biomarker profile. nih.govaacrjournals.org While no single biomarker has been definitively validated for routine clinical use to predict response to levoleucovorin/fluorouracil, the field is rapidly advancing. nih.gov

Comparative Biochemical Studies of Different Folate Derivatives and Analogs

Understanding the subtle but significant biochemical differences between various folate derivatives is crucial for optimizing their clinical use. Levoleucovorin, the pure, pharmacologically active l-isomer of leucovorin, is often compared to the racemic mixture of d,l-leucovorin. drugbank.comdrugbank.com While the two are often used interchangeably, emerging research highlights key distinctions in their transport and metabolic activity. drugbank.comfrontiersin.org

A pivotal aspect of this comparison lies in their interaction with cellular folate transporters, primarily the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT) . frontiersin.orgnih.govresearchgate.netnih.gov A recent study using radioactive substrates provided quantitative data on these interactions. The findings revealed that l-leucovorin (the active form) has a significantly higher affinity for these transporters compared to the inactive d-isomer. frontiersin.org

| Isomer | Transporter | Relative Affinity Advantage |

|---|---|---|

| l-Leucovorin (Levoleucovorin) | Reduced Folate Carrier (RFC/SLC19A1) | 8-fold higher affinity than d-Leucovorin |

| l-Leucovorin (Levoleucovorin) | Proton-Coupled Folate Transporter (PCFT/SLC46A1) | 3.5-fold higher affinity than d-Leucovorin |

Data sourced from a 2024 study by Peters et al. frontiersin.org

This difference in transporter affinity is significant. frontiersin.org The higher affinity of levoleucovorin for both RFC and PCFT suggests more efficient cellular uptake, which is a prerequisite for its metabolic activation and function. frontiersin.orgmdpi.com The d-isomer, being a poorer substrate, is not only inactive but is also metabolized and excreted differently. fda.govfda.gov

Further comparative studies have examined the direct impact of these isomers on the potentiation of fluorouracil's anticancer effect. The primary mechanism here is the stabilization of the inhibitory complex with thymidylate synthase (TS). frontiersin.orgnih.gov In-situ assessments of TS activity have demonstrated that while both l-leucovorin and the racemic d,l-leucovorin enhance TS inhibition by fluorouracil, the d-isomer alone is ineffective. frontiersin.org Some studies even suggest that the d-isomer might interfere with the transport and metabolism of the active l-isomer, although the clinical significance of this is still under investigation. frontiersin.org

These comparative biochemical studies provide a strong rationale for the use of the pure levoleucovorin isomer. By eliminating the inactive d-isomer, which has lower transport affinity and no therapeutic benefit in potentiating fluorouracil, levoleucovorin offers a more direct and potentially more efficient pharmacological agent. frontiersin.orgfda.govfda.gov

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the biochemical mechanism of levoleucovorin disodium in enhancing 5-fluorouracil (5-FU) activity?

- Methodology : Use in vitro enzyme inhibition assays (e.g., thymidylate synthase activity assays) to quantify the stabilization of 5-FU metabolites. Radiolabeled isotopes (e.g., H-5-FU) can track intracellular retention of active metabolites. Pair this with gene expression profiling (RT-qPCR) to assess downstream effects on apoptosis-related genes like Bax and Bcl-2 .

Q. What experimental design principles apply when optimizing this compound dosing in colorectal cancer trials?

- Methodology : Implement population pharmacokinetic (PK) modeling using non-linear mixed-effects software (e.g., NONMEM). Collect plasma samples at critical timepoints (e.g., pre-dose, 1h, 4h post-infusion) to quantify drug exposure. Correlate PK parameters (AUC, ) with clinical endpoints (e.g., tumor response via RECIST criteria) .

Q. Which preclinical models are validated for evaluating this compound efficacy in methotrexate rescue protocols?

- Methodology : Use murine xenograft models of osteosarcoma with high-dose methotrexate (HD-MTX) followed by levoleucovorin rescue. Monitor serum MTX levels via LC-MS/MS and compare rescue efficacy (e.g., survival, renal toxicity) across varying levoleucovorin doses. Validate with histopathological analysis of bone marrow suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dual role as a cytoprotectant and chemosensitizer?

- Methodology : Conduct time-resolved studies in 3D tumor spheroids. Compare levoleucovorin's effects on normal vs. cancer cells using dual fluorescent labeling (e.g., Annexin V/PI for apoptosis). Analyze folate receptor α (FRα) expression via flow cytometry to identify patient subgroups with differential responses .

Q. What computational strategies improve this compound's PK/PD modeling in renal-impaired populations?

- Methodology : Integrate physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) with renal function biomarkers (e.g., eGFR, cystatin C). Validate simulations using clinical data from patients with acute kidney injury (AKI) and adjust dosing algorithms via Monte Carlo simulations .

Q. How can researchers assess this compound's impact on fluoropyrimidine resistance mechanisms?

- Methodology : Establish 5-FU-resistant cell lines via chronic exposure. Perform RNA-seq to identify dysregulated pathways (e.g., folate metabolism, ABC transporters). Test levoleucovorin's ability to reverse resistance using combination index (CI) analysis via Chou-Talalay method .

Q. What analytical techniques are optimal for quantifying this compound impurities in stability studies?

- Methodology : Employ HPLC-MS/MS with a chiral column to separate and quantify levoleucovorin from its D-isomer and degradation products (e.g., N-nitroso derivatives). Validate using ICH Q3A/B guidelines for impurity profiling .

Q. How to design trials evaluating this compound's neuroprotective effects in HD-MTX regimens?

- Methodology : Use multimodal neuroimaging (MRI, DTI) to assess white matter integrity in pediatric patients. Pair with cognitive testing (e.g., NIH Toolbox) and correlate findings with CSF levoleucovorin concentrations .

Methodological Frameworks

- Contradiction Analysis : When conflicting data arise (e.g., variable efficacy in different cancers), apply Bradford Hill criteria to evaluate causality. Use meta-regression to adjust for confounders like folate receptor polymorphisms .

- Data Interpretation : For dose-response ambiguities, apply Bayesian hierarchical models to pool data from heterogeneous studies while accounting for between-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.